Elagolix Methoxy-d3 Sodium Salt, commonly referred to as Elagolix Sodium Salt, is a non-peptide gonadotropin-releasing hormone receptor antagonist. Approved by the U.S. Food and Drug Administration in 2018, it is utilized primarily for the management of hormone-dependent conditions such as endometriosis and uterine fibroids. This compound represents a significant advancement in the treatment of these conditions due to its oral bioavailability and rapid action on the hypothalamic-pituitary-gonadal axis, which is not achievable with previous peptide analogs .
Elagolix Sodium Salt is classified as a small molecule drug with the chemical formula and a CAS number of 832720-36-2. It is marketed under the brand name Orilissa and has been studied extensively for its efficacy in treating moderate to severe pain associated with endometriosis . The compound's mechanism involves the suppression of gonadotropin release, leading to decreased estrogen levels, which is beneficial in managing estrogen-dependent diseases .
The synthesis of Elagolix Sodium Salt involves several key steps:
Elagolix Sodium Salt features a complex molecular structure characterized by multiple functional groups, including a sodium ion that enhances its solubility in aqueous environments. The IUPAC name for this compound is sodium 4-{[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]-1-phenylethyl]amino}butanoate .
The molecular structure can be represented as follows:
Elagolix Sodium Salt undergoes various chemical reactions during its synthesis and metabolism:
Elagolix Sodium Salt functions by antagonizing gonadotropin-releasing hormone receptors, leading to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This results in reduced ovarian production of estrogen:
Elagolix Sodium Salt exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Elagolix behaves pharmacologically within the body.
Elagolix Sodium Salt has been extensively studied for its applications in treating various hormone-dependent disorders:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1